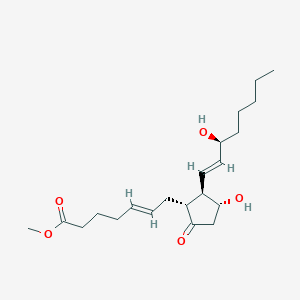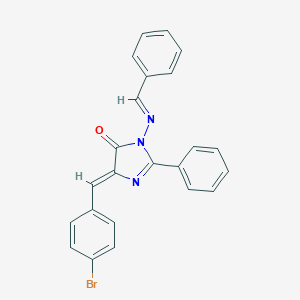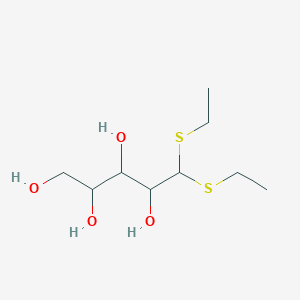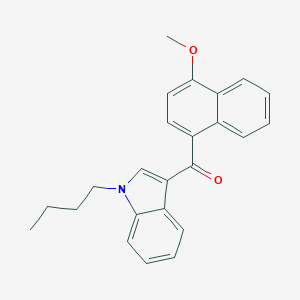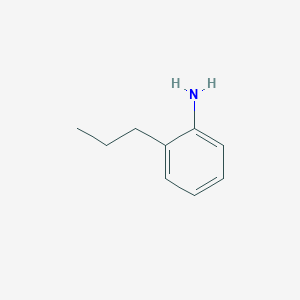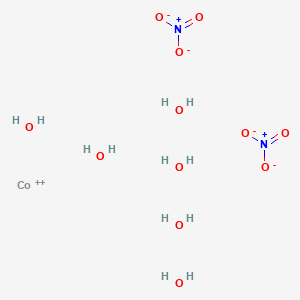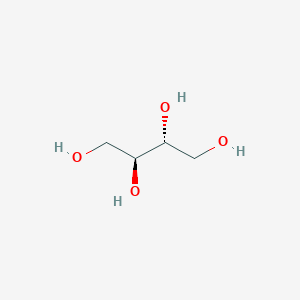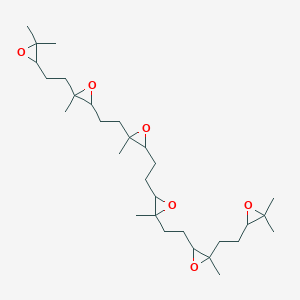
Hexaepoxysqualene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaepoxysqualene is a triterpenoid compound that is naturally found in various marine organisms such as sea sponges, soft corals, and algae. It has gained significant attention in recent years due to its potential therapeutic applications in the field of cancer research. Hexaepoxysqualene exhibits potent cytotoxicity against various cancer cell lines, making it a promising candidate for the development of novel anticancer drugs.
Mechanism of Action
The mechanism of action of hexaepoxysqualene is not fully understood. However, it has been suggested that hexaepoxysqualene may exert its cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, hexaepoxysqualene may inhibit the growth of cancer cells by interfering with various signaling pathways that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Hexaepoxysqualene has been shown to exhibit various biochemical and physiological effects. It has been found to induce DNA damage in cancer cells, leading to cell death. Moreover, hexaepoxysqualene has been shown to inhibit the activity of various enzymes that are essential for cancer cell survival and proliferation. Additionally, hexaepoxysqualene has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using hexaepoxysqualene in lab experiments include its potent cytotoxicity against various cancer cell lines and its potential for the development of novel anticancer drugs. Moreover, hexaepoxysqualene is a natural compound that can be extracted from marine organisms, making it a sustainable source of anticancer agents. However, the limitations of using hexaepoxysqualene in lab experiments include its low solubility in water, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on hexaepoxysqualene. Firstly, further studies are needed to elucidate the mechanism of action of hexaepoxysqualene. Secondly, the development of novel drug delivery systems that can enhance the bioavailability and efficacy of hexaepoxysqualene is necessary. Thirdly, the potential of hexaepoxysqualene as a therapeutic agent for other diseases, such as inflammatory and oxidative stress-related diseases, should be investigated. Lastly, the exploration of the structural diversity of hexaepoxysqualene and its derivatives may lead to the discovery of novel bioactive compounds with therapeutic potential.
Conclusion:
In conclusion, hexaepoxysqualene is a promising candidate for the development of novel anticancer drugs. It exhibits potent cytotoxicity against various cancer cell lines, inhibits tumor growth in animal models, and exhibits various biochemical and physiological effects. However, further studies are needed to elucidate its mechanism of action, develop novel drug delivery systems, and investigate its potential therapeutic applications in other diseases.
Synthesis Methods
Hexaepoxysqualene can be synthesized through various methods, including chemical synthesis and isolation from natural sources. Chemical synthesis involves the use of organic solvents and reagents to produce hexaepoxysqualene in the laboratory. On the other hand, isolation from natural sources involves the extraction of hexaepoxysqualene from marine organisms using various extraction techniques.
Scientific Research Applications
Hexaepoxysqualene has been extensively studied for its potential therapeutic applications in cancer research. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, hexaepoxysqualene has been shown to inhibit tumor growth in animal models, making it a promising candidate for the development of novel anticancer drugs.
properties
CAS RN |
10008-64-7 |
|---|---|
Product Name |
Hexaepoxysqualene |
Molecular Formula |
C30H50O6 |
Molecular Weight |
506.7 g/mol |
IUPAC Name |
2-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-[2-[3-[2-[3-[2-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]ethyl]-3-methyloxiran-2-yl]ethyl]-2-methyloxiran-2-yl]ethyl]-2-methyloxirane |
InChI |
InChI=1S/C30H50O6/c1-25(2)19(31-25)11-15-29(7)23(35-29)13-17-27(5)21(33-27)9-10-22-28(6,34-22)18-14-24-30(8,36-24)16-12-20-26(3,4)32-20/h19-24H,9-18H2,1-8H3 |
InChI Key |
PSNNHFRISFMCAD-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCC2(C(O2)CCC3(C(O3)CCC4C(O4)(C)CCC5C(O5)(C)CCC6C(O6)(C)C)C)C)C |
Canonical SMILES |
CC1(C(O1)CCC2(C(O2)CCC3(C(O3)CCC4C(O4)(C)CCC5C(O5)(C)CCC6C(O6)(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




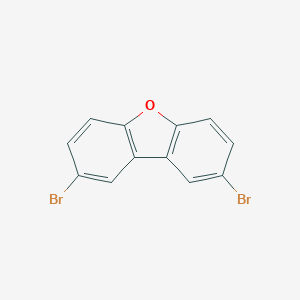
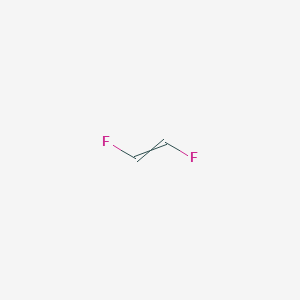
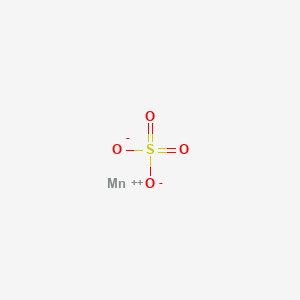
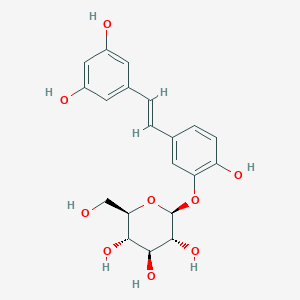
![1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B157993.png)
